molecular formula C5H10ClNO2S B2843409 (4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride CAS No. 1609388-58-0

(4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride

Cat. No. B2843409
CAS RN: 1609388-58-0
M. Wt: 183.65
InChI Key: KRCOYPGXPMAKOU-WCCKRBBISA-N
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Description

“(4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C5H10ClNO2S and a molecular weight of 183.65 . It is available from various suppliers .

Scientific Research Applications

Synthesis and Chemical Behavior

(4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride is part of the thiazolidine derivatives, a class of compounds known for their versatile applications in organic synthesis and medicinal chemistry. Research has focused on the synthesis, behavior in solution, and potential applications of thiazolidine derivatives, including their roles as intermediates in the synthesis of more complex molecules. For instance, thiazolidine derivatives have been synthesized through reactions involving L-cysteine and carbonyl compounds, highlighting their potential as a delivery system for L-cysteine to cells, either enzymatically or non-enzymatically (Włodek et al., 1993). Additionally, studies on thiazolidine-4-carboxylic acids have explored their solubility, stability, and dissociation constants in aqueous solutions, providing insights into their chemical properties and potential pharmaceutical applications (Butvin et al., 2000).

Potential Pharmacological Applications

Thiazolidine derivatives, including (4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride, have shown promise in various pharmacological applications. One area of interest is their potential to act as prodrugs of L-cysteine, offering protective effects against hepatotoxicity in mice induced by acetaminophen, suggesting a mechanism for delivering sulfhydryl amino acids in vivo (Nagasawa et al., 1984). Furthermore, research into thiazolidine-4-carboxylic acid and its derivatives has explored their use in geriatric medicine, indicating potential anti-aging effects and applications in treating liver diseases (Weber et al., 1982).

Structural and Mechanistic Insights

Investigations into the structure, synthesis, and reactivity of thiazolidine derivatives provide foundational knowledge for their application in scientific research. Studies have detailed the synthesis of thiazolidine-based compounds through various methods, including solid-phase synthesis, highlighting the efficiency and versatility of these approaches (Patek et al., 1995). Additionally, crystal structure analysis and population studies of thiazolidine-4-carboxylic acid derivatives offer insights into their molecular configurations and electron distributions, which are crucial for understanding their chemical behavior and potential interactions in biological systems (Kamo et al., 1979).

properties

IUPAC Name

(4R)-3-methyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.ClH/c1-6-3-9-2-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCOYPGXPMAKOU-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CSCC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CSC[C@H]1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride

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